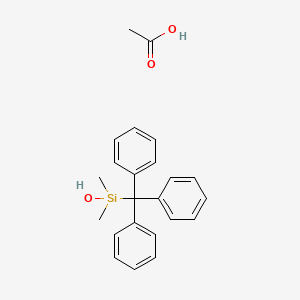
9,10-DI-Tert-butylanthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-DI-Tert-butylanthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the substitution of tert-butyl groups at the 9 and 10 positions of the anthracene core. The presence of these bulky tert-butyl groups significantly alters the physical and chemical properties of the parent anthracene molecule, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-DI-Tert-butylanthracene typically involves the reaction of anthracene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the tert-butyl cation generated from tert-butyl chloride attacks the anthracene molecule at the 9 and 10 positions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
9,10-DI-Tert-butylanthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while reduction can produce dihydroanthracene derivatives.
科学的研究の応用
9,10-DI-Tert-butylanthracene has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of bulky substituents on the photophysical properties of anthracene derivatives.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a fluorescent probe.
Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its favorable electronic properties.
作用機序
The mechanism by which 9,10-DI-Tert-butylanthracene exerts its effects is primarily related to its electronic structure. The tert-butyl groups at the 9 and 10 positions influence the distribution of electron density in the anthracene core, affecting its reactivity and interaction with other molecules. This can lead to changes in fluorescence, photostability, and other photophysical properties.
類似化合物との比較
Similar Compounds
9,10-Diphenylanthracene: Another anthracene derivative with phenyl groups at the 9 and 10 positions.
9,10-Dimethylanthracene: Features methyl groups at the 9 and 10 positions.
9,10-Dibromoanthracene: Contains bromine atoms at the 9 and 10 positions.
Uniqueness
9,10-DI-Tert-butylanthracene is unique due to the steric hindrance provided by the bulky tert-butyl groups. This steric effect can lead to distinct photophysical properties, such as altered fluorescence and increased photostability, making it particularly useful in applications requiring stable and efficient light-emitting materials.
特性
CAS番号 |
65482-04-4 |
|---|---|
分子式 |
C22H26 |
分子量 |
290.4 g/mol |
IUPAC名 |
9,10-ditert-butylanthracene |
InChI |
InChI=1S/C22H26/c1-21(2,3)19-15-11-7-9-13-17(15)20(22(4,5)6)18-14-10-8-12-16(18)19/h7-14H,1-6H3 |
InChIキー |
FXIDPYQSDRYPMO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C2C=CC=CC2=C(C3=CC=CC=C31)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





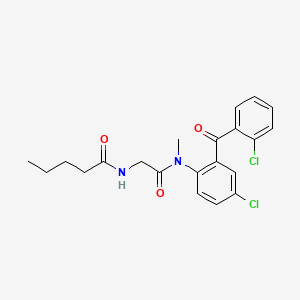
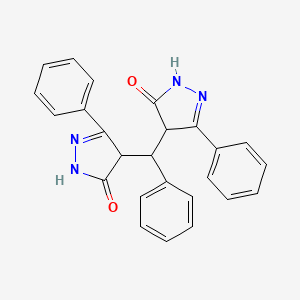
![1,1'-[1,4-Phenylenebis(oxy)]bis[2-chloro-4-(trifluoromethyl)benzene]](/img/structure/B14488143.png)
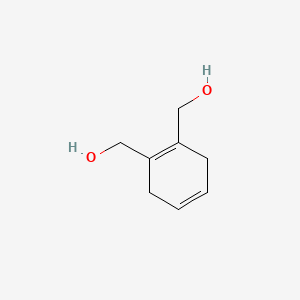

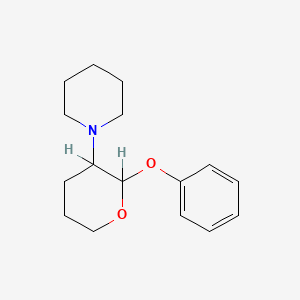

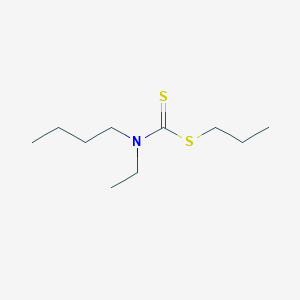
![1-[2,2,2-Trichloro-1-(2-methylphenyl)ethyl]naphthalene](/img/structure/B14488199.png)

